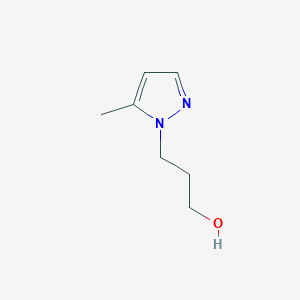

3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol”, pyrazole-based ligands have been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The molecular structure of pyrazole-based ligands includes one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These are capable of coordinating to the metal .Chemical Reactions Analysis

Pyrazole-based ligands have shown excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol” are not available in the current resources .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Complex Formation

Research has demonstrated the ability of pyrazole derivatives, including those related to "3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol," to act as ligands in the formation of coordination complexes with transition metals. These complexes have been characterized by spectroscopy and magnetic measurements, highlighting their potential in magnetic and electronic applications (Seubert et al., 2011).

Catalytic Properties

Pyrazole-based ligands have been found to exhibit catalytic properties in various reactions. For instance, copper complexes derived from pyrazole ligands have shown catalytic efficiency in the air oxidation of catechol substrate to quinone, a reaction relevant in the field of biochemistry and organic synthesis (Harit et al., 2018). Similarly, dinuclear copper(II) complexes have been investigated for their catalytic oxidation capabilities, further underlining the role of pyrazole derivatives in mimicking the functional properties of catechol oxidase, an enzyme involved in the biological oxidation processes (Zhang et al., 2007).

Antimicrobial Activity

The antimicrobial evaluation of pyrazole derivatives has revealed significant to moderate activity against various bacterial strains. This suggests the potential of these compounds in the development of new antimicrobial agents, offering a pathway to address the challenge of bacterial resistance (Sid et al., 2013).

Wirkmechanismus

Target of Action

The primary targets of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol are currently unknown. This compound is structurally similar to other pyrazole derivatives, which have been found to interact with a variety of biological targets

Mode of Action

Other pyrazole derivatives have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mode of action for this compound would depend on its specific target(s).

Biochemical Pathways

The biochemical pathways affected by 3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol are currently unknown. Pyrazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

Its solubility in water and other organic solvents suggests that it could be well absorbed and distributed in the body . .

Action Environment

The action of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, its solubility could affect its absorption and distribution in the body

Eigenschaften

IUPAC Name |

3-(5-methylpyrazol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7-3-4-8-9(7)5-2-6-10/h3-4,10H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKFTZBRKAWQNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2930474.png)

![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B2930477.png)

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2930481.png)

![1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2930485.png)

![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2930488.png)